An In-depth Technical Guide to the Core Properties of 2,6-Diaminopyridine
An In-depth Technical Guide to the Core Properties of 2,6-Diaminopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Diaminopyridine (B39239) is a versatile heterocyclic amine with significant applications across various scientific disciplines, including medicinal chemistry, polymer science, and materials science. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its role as a key building block in the development of biologically active compounds. Spectroscopic data are presented and interpreted, and relevant biological pathways influenced by its derivatives are illustrated.
Chemical and Physical Properties
2,6-Diaminopyridine is a white to slightly yellow crystalline solid. Its chemical structure consists of a pyridine (B92270) ring substituted with two amino groups at the 2 and 6 positions. This arrangement of functional groups imparts unique properties to the molecule, including its basicity and ability to act as a bidentate ligand in coordination chemistry.
Table 1: Physical and Chemical Properties of 2,6-Diaminopyridine
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇N₃ | [1] |
| Molecular Weight | 109.13 g/mol | [1] |
| Appearance | Off-white to beige or brown crystalline solid | [2] |
| Melting Point | 117-122 °C | [1][3][4][5] |
| Boiling Point | 285 °C | [1][3][5] |
| Density | 1.251 g/cm³ | [2] |
| Solubility in Water | 9.9 g/100 mL at 20 °C | [2][6] |
| Solubility in Organic Solvents | Soluble in acetone, ethanol, methanol, isopropanol, and ethyl acetate.[7] | [7] |
| pKa | 6.13 ± 0.24 | [5] |
| Flash Point | 155 °C | [1][2] |
| LogP | 0.25 | [2] |
Synthesis of 2,6-Diaminopyridine
Several synthetic routes to 2,6-diaminopyridine have been established, with the Chichibabin reaction and substitution reactions on dihalopyridines being the most common.
Chichibabin Reaction
The Chichibabin reaction involves the direct amination of pyridine using sodium amide. This method is a classic approach for introducing amino groups onto the pyridine ring.[8]
Materials:
-
Pyridine
-
Sodium amide (NaNH₂)
-
Inert solvent (e.g., toluene (B28343) or xylene)
-
Ammonium (B1175870) chloride solution (for quenching)
-
Toluene (for recrystallization)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend sodium amide (2.5 to 3.0 molar equivalents relative to pyridine) in an inert solvent such as toluene.
-
Heat the suspension to a reflux temperature of 150-180 °C with vigorous stirring.
-
Slowly add pyridine (1.0 molar equivalent) dropwise to the heated suspension over 1-2 hours.
-
Continue heating the reaction mixture under reflux for 3-6 hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.
-
After the reaction is complete, cool the mixture to below 100 °C.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride to decompose any unreacted sodium amide.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,6-diaminopyridine by recrystallization from toluene to yield the final product.[9][10]
Synthesis from 2,6-Dichloropyridine (B45657)
An alternative method involves the nucleophilic substitution of the chlorine atoms in 2,6-dichloropyridine with ammonia. This reaction is typically carried out at high temperatures and pressures in the presence of a copper catalyst.
Materials:
-
2,6-Dichloropyridine
-
Aqueous ammonia
-
Copper(I) iodide (CuI)
-
Ammonium acetate
Procedure:
-
In a high-pressure autoclave, charge 2,6-dichloropyridine, aqueous ammonia, copper(I) iodide, and ammonium acetate.
-
Seal the autoclave and heat the reaction mixture to approximately 150 °C for 8 hours with stirring.
-
Monitor the reaction progress by the decrease in pressure.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.
-
The product can be isolated from the reaction mixture by extraction and purified by recrystallization.[3]
Spectroscopic Characterization
The structure and purity of 2,6-diaminopyridine are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of 2,6-diaminopyridine typically shows three signals corresponding to the aromatic protons and the amino protons.
Table 2: ¹H NMR Spectral Data for 2,6-Diaminopyridine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2 | t | 1H | H-4 (aromatic) |
| ~6.2 | d | 2H | H-3, H-5 (aromatic) |
| ~4.5 | s | 4H | -NH₂ |
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule.
Table 3: ¹³C NMR Spectral Data for 2,6-Diaminopyridine in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~159 | C-2, C-6 |
| ~138 | C-4 |
| ~103 | C-3, C-5 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 2,6-diaminopyridine displays characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 4: FT-IR Spectral Data for 2,6-Diaminopyridine
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3450 - 3150 | N-H stretching | Amino (-NH₂) |
| 1640 - 1580 | C=C and C=N stretching | Pyridine ring |
| 1620 - 1550 | N-H bending | Amino (-NH₂) |
| 1300 - 1200 | C-N stretching | Aromatic amine |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 2,6-diaminopyridine in a suitable solvent exhibits absorption maxima in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the aromatic system.
Table 5: UV-Vis Spectral Data for 2,6-Diaminopyridine
| λmax (nm) | Electronic Transition |
| ~244 | π → π |
| ~308 | n → π |
Applications in Drug Development and Signaling Pathways
While 2,6-diaminopyridine itself is primarily a synthetic intermediate, its structural motif is a key component in several pharmacologically active molecules. The biological effects of these derivatives are often traced back to their interaction with specific cellular signaling pathways.
Phenazopyridine: A Urinary Tract Analgesic
Phenazopyridine is a well-known azo dye derivative of 2,6-diaminopyridine used to alleviate the symptoms of urinary tract infections. Its mechanism of action is primarily a local anesthetic effect on the mucosa of the urinary tract.[2][3][7][11][12] It is believed to act by inhibiting voltage-gated sodium channels in the nerve endings of the urinary tract lining, thereby reducing pain and discomfort.[7]
Minoxidil (B1677147) and Hair Growth Signaling
Minoxidil, a piperidinopyrimidine derivative structurally related to 2,6-diaminopyridine, is widely used to treat hair loss. Its mechanism of action is complex and involves multiple signaling pathways. One key mechanism is the opening of ATP-sensitive potassium channels in vascular smooth muscle, leading to vasodilation and increased blood flow to hair follicles. Additionally, minoxidil is known to upregulate the Wnt/β-catenin signaling pathway, which is crucial for hair follicle development and the anagen (growth) phase of the hair cycle.[13][14][15]
Kinase Inhibition in Cancer Therapy
The 2,6-diaminopyridine scaffold is a privileged structure in the design of kinase inhibitors for cancer therapy. Derivatives of 2,6-diaminopyridine have been shown to be potent inhibitors of cyclin-dependent kinases (CDKs) and Interleukin-1 receptor-associated kinase 4 (IRAK4).[16][17] By binding to the ATP-binding pocket of these kinases, these inhibitors block the phosphorylation of downstream substrates, thereby arresting the cell cycle and inhibiting tumor cell proliferation.
Safety and Handling
2,6-Diaminopyridine is classified as toxic if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek immediate medical attention.[13]
Conclusion
2,6-Diaminopyridine is a fundamentally important chemical with a rich profile of properties and applications. Its straightforward synthesis and versatile reactivity make it an invaluable building block for the creation of complex molecules with significant biological activity. A thorough understanding of its core properties, as detailed in this guide, is essential for researchers and scientists working in drug discovery and materials science to fully exploit its potential. The continued exploration of derivatives based on the 2,6-diaminopyridine scaffold promises to yield new therapeutic agents and advanced materials.
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